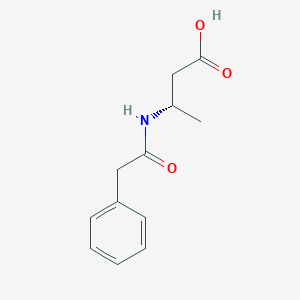
1-(Cyclohex-3-en-1-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-3-en-1-yl)methanimine is an organic compound with the chemical formula C7H11N. It is a cyclic imine, which means it contains a nitrogen atom double-bonded to a carbon atom within a ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-3-en-1-yl)methanimine can be synthesized through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with formaldehyde under acidic conditions. This reaction leads to the formation of the imine bond (C=N) through a condensation reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-3-en-1-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the imine group under mild conditions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imines or amines.
Scientific Research Applications
1-(Cyclohex-3-en-1-yl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-yl)methanimine involves its ability to form stable complexes with metal ions. This property makes it useful in coordination chemistry and catalysis. The imine group (C=N) can act as a nucleophile, participating in various chemical reactions and forming stable intermediates .
Comparison with Similar Compounds
Cyclohexanone: A cyclic ketone with similar structural features but different reactivity.
Cyclohexylamine: An amine derivative with a similar ring structure but lacking the imine group.
Cyclohexene: A simple cyclic alkene that shares the cyclohexane ring but lacks the nitrogen atom.
Uniqueness: Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other similar compounds .
Properties
CAS No. |
66076-31-1 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
cyclohex-3-en-1-ylmethanimine |
InChI |
InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h1-2,6-8H,3-5H2 |
InChI Key |
VLRYLKCEVOHECL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
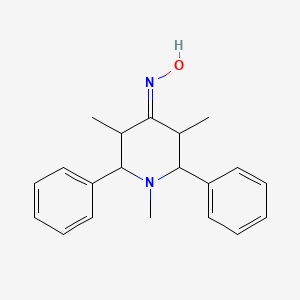


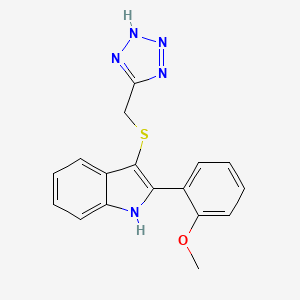

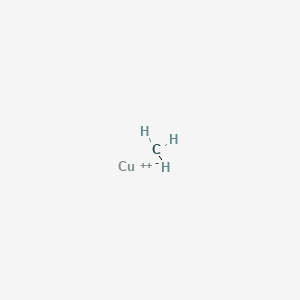
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
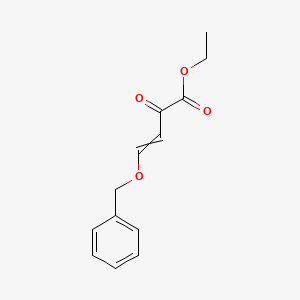
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)


